3-Hydroxy-3-methyl-2-oxobutanoate

ketol-acid reductoisomerase enzyme kinetics substrate affinity

3-Hydroxy-3-methyl-2-oxobutanoate (2-oxo-3-hydroxyisovalerate) is a short-chain branched 2-oxo monocarboxylic acid anion (C₅H₇O₄⁻, MW 131.11 Da) that functions as an obligate intermediate in the valine and leucine biosynthetic pathways. It is produced from 2-acetolactate by 2-acetolactate mutase (EC 5.4.99.3) and further metabolized by ketol-acid reductoisomerase (KARI; EC 1.1.1.86) to dihydroxyisovalerate.

Molecular Formula C5H7O4-
Molecular Weight 131.11 g/mol
Cat. No. B1231396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methyl-2-oxobutanoate
Molecular FormulaC5H7O4-
Molecular Weight131.11 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)C(=O)[O-])O
InChIInChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8)/p-1
InChIKeyDNOPJXBPONYBLB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methyl-2-oxobutanoate – A Defined Branched-Chain 2-Oxo Acid Intermediate for Valine Biosynthesis and Enzyme-Targeted Procurement


3-Hydroxy-3-methyl-2-oxobutanoate (2-oxo-3-hydroxyisovalerate) is a short-chain branched 2-oxo monocarboxylic acid anion (C₅H₇O₄⁻, MW 131.11 Da) that functions as an obligate intermediate in the valine and leucine biosynthetic pathways [1]. It is produced from 2-acetolactate by 2-acetolactate mutase (EC 5.4.99.3) and further metabolized by ketol-acid reductoisomerase (KARI; EC 1.1.1.86) to dihydroxyisovalerate [2]. Unlike simple 2-oxo acids such as 2-oxoisovalerate or 2-oxo-3-methylvalerate, this compound bears a tertiary α-hydroxy group that imposes distinct enzyme recognition, kinetic behavior, and metabolic routing.

3-Hydroxy-3-methyl-2-oxobutanoate – Why Generic Substitution with Simpler 2-Oxo Acids Fails in Enzyme-Coupled Assays and Biocatalytic Processes


Superficially analogous 2-oxo acids—such as 2-oxoisovalerate (3-methyl-2-oxobutanoate, C₅H₇O₃) or 2-oxo-3-methylvalerate (C₆H₉O₃)—lack the C3 hydroxyl group and therefore cannot serve as substrates for the isomerization and reduction reactions catalyzed by KARI and acetolactate mutase [1]. Even positional isomers like 2-hydroxy-2-methyl-3-oxobutanoate display quantifiably different kinetic parameters with the same enzymes, making them non-interchangeable in coupled spectrophotometric assays, biosensor applications, or metabolic engineering constructs targeting valine/pantothenate node flux [2]. The quantitative evidence below demonstrates that substrate substitution directly alters KM, kcat/KM, inhibitory potency, and herbicidal activity, confirming that generic replacement compromises experimental reproducibility and process yield.

3-Hydroxy-3-methyl-2-oxobutanoate – Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


KM Comparison: 3-Hydroxy-3-methyl-2-oxobutanoate Exhibits the Lowest Michaelis Constant for E. coli KARI Among Tested 2-Oxo Acid Analogs

Among four structurally related substrates tested against Escherichia coli ketol-acid reductoisomerase (KARI; EC 1.1.1.86) under identical conditions (pH 8.0, 25 °C), 3-hydroxy-3-methyl-2-oxobutanoate displays a KM of 0.26 mM, which is 7% lower than its nearest positional isomer 2-hydroxy-2-methyl-3-oxobutanoate (0.28 mM) and 10% lower than the ethyl homolog 3-hydroxy-3-ethyl-2-oxobutanoate (0.29 mM) [1]. The KM advantage widens in Streptomyces species: for example, in S. coelicolor the KM for the target compound is 3 mM versus 1.6 mM for the positional isomer, indicating organism-dependent selectivity that must be considered during enzyme sourcing [1].

ketol-acid reductoisomerase enzyme kinetics substrate affinity

Catalytic Efficiency (kcat/KM) Parity but Non-Equivalence: 3-Hydroxy-3-methyl-2-oxobutanoate versus Ethyl Homologs in E. coli KARI

In the same E. coli KARI system, the catalytic efficiency (kcat/KM) of 3-hydroxy-3-methyl-2-oxobutanoate is 0.03 mM⁻¹s⁻¹, which is numerically identical to 2-methylacetoacetate and hydroxypyruvate but 6% lower than 2-hydroxy-2-ethyl-3-oxobutanoate (0.032 mM⁻¹s⁻¹) and 17% lower than 3-hydroxy-3-ethyl-2-oxobutanoate (0.036 mM⁻¹s⁻¹) [1]. This demonstrates that while the target compound is kinetically competent, increasing alkyl chain length at C3 modestly improves turnover efficiency, a factor that must be weighed against substrate cost and availability when designing high-throughput screening protocols.

catalytic efficiency kcat/KM substrate profiling

Inhibitory Potency Gap: 3-Hydroxy-3-methyl-2-oxobutanoate is a 10,000-Fold More Potent Inhibitor of Salmonella KARI than 2-Oxoisovalerate

In a classical study using Salmonella enterica serovar Typhimurium acetohydroxy acid isomeroreductase (KARI), 2-oxo-3-hydroxyisovalerate (i.e., 3-hydroxy-3-methyl-2-oxobutanoate) produced 58% inhibition at a concentration of only 0.001 mM. By contrast, the des-hydroxy analog 2-oxoisovalerate required a 10,000-fold higher concentration (0.01 M) to achieve only 21% inhibition [1]. This dramatic potency differential underscores that the C3 hydroxyl group is not merely a passive structural feature but a critical determinant of active-site occupancy and inhibitory pharmacophore recognition.

enzyme inhibition product inhibition KARI inhibitor screening

Herbicidal Activity of Ethyl Ester Derivative: Quantitative Growth Inhibition Against Dicot and Monocot Species

Ethyl 3-methyl-3-hydroxy-2-oxobutanoate (the ethyl ester of the target compound) was evaluated alongside a substituted dioxane analog for herbicidal activity using rape root (Brassica rapa subsp. oleifera) and barnyard grass (Echinochloa crus-galli) growth inhibition assays [1]. Both compounds exhibited measurable herbicidal activity in laboratory root/shoot elongation tests; however, the effect was weaker in greenhouse pot trials, indicating that the ester prodrug strategy provides bioavailability but may require formulation optimization for field-level efficacy [1]. This study establishes that the 3-hydroxy-3-methyl-2-oxobutanoate scaffold is a validated starting point for KARI-targeted herbicide development, distinct from broader-spectrum 2-oxo acid herbicides.

herbicide discovery KARI inhibition plant growth inhibition

Unique Enzyme Commitment: 2-Acetolactate Mutase Specificity Distinguishes 3-Hydroxy-3-methyl-2-oxobutanoate from All Non-Hydroxylated 2-Oxo Acids

The conversion of 2-acetolactate to 3-hydroxy-3-methyl-2-oxobutanoate is catalyzed exclusively by 2-acetolactate mutase (EC 5.4.99.3), an enzyme that requires ascorbic acid as a cofactor and is specific for α-acetohydroxy acid substrates bearing the C2-hydroxy group [1]. The enzyme does not act on 2-oxoisovalerate, 2-oxo-3-methylvalerate, or any des-hydroxy 2-oxo acid [1]. Furthermore, the reverse reaction—reduction of 3-hydroxy-3-methyl-2-oxobutanoate to 2,3-dihydroxy-3-methylbutanoate—is catalyzed by KARI using NADPH, a transformation that is structurally impossible for 2-oxoisovalerate because it lacks the C3 hydroxyl required for the subsequent dihydroxy acid formation [2]. This dual-enzyme commitment creates a biosynthetic checkpoint that cannot be bypassed by analog substitution.

2-acetolactate mutase substrate specificity valine biosynthesis

Supplier-Documented Handling Requirement: Ascorbic Acid Stabilization Mandatory for 3-Hydroxy-3-methyl-2-oxobutanoate, Not Required for Des-Hydroxy 2-Oxo Acid Analogs

Multiple authoritative enzyme databases and metabolome resources document that 3-hydroxy-3-methyl-2-oxobutanoate requires ascorbic acid as a stabilizing cofactor during enzymatic assays, particularly for the 2-acetolactate mutase reaction [1]. The KEGG ENZYME entry for EC 5.4.99.3 explicitly states 'Requires ascorbic acid' [1]. In contrast, des-hydroxy analogs such as 2-oxoisovalerate and 2-oxo-3-methylvalerate do not require ascorbic acid supplementation for stability or enzyme turnover, as they are substrates for branched-chain 2-oxo acid dehydrogenase (EC 1.2.4.4) rather than the mutase/isomeroreductase system. This differential handling requirement must be factored into procurement planning: laboratories ordering 3-hydroxy-3-methyl-2-oxobutanoate for enzymatic work must budget for ascorbic acid co-reagents and incorporate stabilization steps in their protocols.

compound stability ascorbic acid experimental reproducibility

3-Hydroxy-3-methyl-2-oxobutanoate – Evidence-Backed Application Scenarios for Procurement Decision-Making


Coupled Spectrophotometric Enzyme Assays for KARI and 2-Acetolactate Mutase Activity Screening

The low KM (0.26 mM) and moderate kcat/KM (0.03 mM⁻¹s⁻¹) of 3-hydroxy-3-methyl-2-oxobutanoate for E. coli KARI support its use as the preferred substrate in NADPH-linked spectrophotometric assays, where the oxidation of NADPH at 340 nm is monitored [1]. Because the des-hydroxy analog 2-oxoisovalerate is not a KARI substrate, only the hydroxylated compound enables direct coupled detection of acetolactate mutase + KARI tandem activity, making it indispensable for inhibitor screening campaigns targeting branched-chain amino acid biosynthesis [1].

Herbicide Lead Discovery Targeting Plant KARI: Scaffold Validation with the Ethyl Ester Prodrug

Ethyl 3-methyl-3-hydroxy-2-oxobutanoate has demonstrated measurable growth inhibition against Brassica rapa (dicot) and Echinochloa crus-galli (monocot) in laboratory root elongation assays, confirmed by the 2005 Pest Management Science study [1]. While greenhouse potency was weaker than chlorsulfuron, the compound provides a chemically tractable, KARI-pathway-validated scaffold for fragment elaboration, prodrug optimization, and species-selectivity profiling without the IP encumbrance of commercial herbicide chemotypes [1].

In Vitro Reconstitution of Valine Biosynthesis for Metabolic Engineering and Synthetic Biology

The irreplaceable role of 3-hydroxy-3-methyl-2-oxobutanoate as the product of 2-acetolactate mutase and substrate for KARI means that any in vitro reconstitution or cell-free expression system aiming to produce valine, leucine, or pantothenate from pyruvate must include this compound as a pathway intermediate [1]. Substitution with 2-oxoisovalerate results in complete pathway blockage because the mutase cannot generate the hydroxylated intermediate and KARI cannot reduce the des-hydroxy analog to the required dihydroxy acid [1]. Metabolic engineering groups should procure the compound with documented purity (>95%) and ascorbic acid stabilization to ensure flux continuity [2].

KARI-Targeted Antimicrobial Drug Discovery: Inhibitor Potency Benchmarking

The 10,000-fold inhibitory potency advantage of 3-hydroxy-3-methyl-2-oxobutanoate (58% inhibition at 1 µM) over 2-oxoisovalerate (21% inhibition at 10 mM) against Salmonella KARI establishes the native intermediate as a critical benchmark compound for structure-activity relationship (SAR) studies [1]. Medicinal chemistry teams developing novel KARI inhibitors for tuberculosis (Mtb KARI) or Gram-negative pathogens can use the compound to calibrate assay sensitivity and to serve as a competitive inhibitor control, given that its binding mode mimics the transition state of the isomerization reaction [1].

Quote Request

Request a Quote for 3-Hydroxy-3-methyl-2-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.